Rivaroxaban is a direct, oral factor Xa inhibitor used for the prevention and treatment of various thromboembolic disorders. It is used to treat or prevent blood clots (venous thromboembolism, or VTE) that can occur in the legs (deep vein thrombosis, DVT) or the lungs (pulmonary embolism, PE). Rivaroxaban is also given together with aspirin to lower the risk of stroke, heart attack, or other serious heart and blood circulation problems.
Synthesis Analysis
Rivaroxaban synthesis involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with an alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base. The synthesis and characterization details of N-nitrosamine impurity, N-(2-hydroxyethyl)-N-phenylnitrous amide were also provided.
Molecular Structure Analysis
Rivaroxaban competitively inhibits free and clot-bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Rivaroxaban-based inhibition of factor Xa appears independent of thrombomodulin, and therefore does not perturb APC-based negative feedback.
Chemical Reactions Analysis
Rivaroxaban exhibits predictable pharmacokinetics and pharmacodynamics, and thus does not require routine coagulation monitoring. The dosing regimens of rivaroxaban vary depending on the indication, and phase III studies have demonstrated a favorable benefit–risk profile of rivaroxaban compared with traditional standard of care.
Related Compounds
Apixaban
Compound Description: Apixaban is a direct factor Xa inhibitor used to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolism. [, , ] It is a commonly prescribed alternative to Warfarin and other direct oral anticoagulants. [, ] Several studies investigated the efficacy and safety of apixaban in comparison to rivaroxaban. [, ]
Relevance: Apixaban belongs to the same chemical class as Rivaroxaban Pseudodimer, both being direct factor Xa inhibitors. [, , ] These compounds share a similar mechanism of action, targeting the active site of factor Xa to prevent blood clot formation.
Edoxaban
Compound Description: Edoxaban is a direct factor Xa inhibitor prescribed to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolism. [] It is often compared to other direct oral anticoagulants, including rivaroxaban, for its effectiveness and safety profile. []
Relevance: Edoxaban shares a similar mechanism of action with Rivaroxaban Pseudodimer, both acting as direct factor Xa inhibitors. [] These compounds exhibit structural similarities in their pharmacophores, which enable them to bind to factor Xa and exert their anticoagulant effects.
Dabigatran
Compound Description: Dabigatran is a direct thrombin inhibitor used to prevent stroke in patients with atrial fibrillation and to treat and prevent venous thromboembolism. [] Studies have explored its comparative effectiveness and safety against rivaroxaban and other direct oral anticoagulants. []
Relevance: Although Dabigatran belongs to a different chemical class than Rivaroxaban Pseudodimer, both are classified as direct oral anticoagulants (DOACs). [] This grouping stems from their shared ability to directly inhibit key enzymes involved in the coagulation cascade, albeit through different mechanisms.
Warfarin
Compound Description: Warfarin is a vitamin K antagonist, a class of drugs that inhibit the synthesis of vitamin K-dependent clotting factors. [] It has long been the standard treatment for preventing stroke in patients with atrial fibrillation and for treating and preventing venous thromboembolism. [] Numerous studies have compared the efficacy and safety of rivaroxaban to warfarin. []
Relevance: While Warfarin operates through a different mechanism than Rivaroxaban Pseudodimer, both are anticoagulants used for similar therapeutic purposes. [] They are often compared in clinical trials to assess their relative effectiveness, safety, and convenience in managing thromboembolic conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.